molecular formula C9H9F3N2O2 B3378769 2-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic A+ CAS No. 1472029-11-0

2-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic A+

Cat. No. B3378769
CAS RN: 1472029-11-0
M. Wt: 234.17
InChI Key: LJNVRIOGWAZYJL-UHFFFAOYSA-N
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Description

Trifluoromethylated compounds are of significant importance in the pharmaceutical industry and agrochemicals . Several notable pharmaceutical compounds have a trifluoromethyl group incorporated . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of trifluoromethyl derivatives .


Synthesis Analysis

The synthesis of trifluoromethyl compounds usually involves various reagents and methods . For instance, 2,2,2-Trifluoroacetaldehyde O-(aryl)oxime was employed for the [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates for the synthesis of 2-trifluoromethyl 4,5-disubstituted thiazoles .


Molecular Structure Analysis

The molecular structure of trifluoromethyl compounds can be analyzed using various spectroscopic techniques . These techniques can provide detailed information about the geometrical and vibrational properties of the compounds.


Chemical Reactions Analysis

Trifluoromethyl groups can be introduced into organic motifs through various chemical reactions . These reactions often involve transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes .


Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl compounds can be influenced by the presence of the trifluoromethyl group . This group can enhance the polarity, stability, and lipophilicity of the compounds .

Mechanism of Action

The mechanism of action of trifluoromethyl compounds can vary depending on the specific compound and its application. For instance, a potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action .

Safety and Hazards

The safety and hazards associated with trifluoromethyl compounds can vary depending on the specific compound. Safety data sheets provide information on the potential hazards, including physical, health, and environmental hazards, associated with these compounds .

Future Directions

The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .

properties

IUPAC Name

2-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c10-9(11,12)8-13-5-2-1-4(7(15)16)3-6(5)14-8/h4H,1-3H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNVRIOGWAZYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)O)NC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic A+
Reactant of Route 2
2-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic A+
Reactant of Route 3
2-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic A+
Reactant of Route 4
2-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic A+
Reactant of Route 5
2-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic A+
Reactant of Route 6
2-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic A+

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